

# Physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid

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## Compound of Interest

**Compound Name:** (R)-2-Methylpyrrolidine-2-carboxylic acid

**Cat. No.:** B555757

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## An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid

**Introduction:** (R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its structure, which features a quaternary stereocenter at the C2 position, is similar to the amino acid proline but with an additional methyl group.<sup>[1][2]</sup> This unique stereochemistry is pivotal to its biological activity and its application as a chiral auxiliary in asymmetric synthesis.<sup>[1][2]</sup> Often supplied as a hydrochloride salt to enhance its stability and solubility, this compound is of significant interest to researchers in drug development, particularly for targeting neurological conditions.<sup>[1][2]</sup>

## General Information and Identifiers

(R)-2-Methylpyrrolidine-2-carboxylic acid and its hydrochloride salt are identified by several names and registry numbers. The hydrochloride form is common for commercial and laboratory use.

Identifier	(R)-2-Methylpyrrolidine-2-carboxylic acid (Free Base)	(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (HCl Salt)
IUPAC Name	(2R)-2-methylpyrrolidine-2-carboxylic acid	(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride <sup>[1]</sup>
Synonyms	(S)-2-Methylpyrrolidine-2-carboxylic acid, (R)-2-Methylproline, d-a-methylproline <sup>[3][4]</sup>	(R)-2-Methylpyrrolidine-2-carboxylic acid HCl
CAS Number	42856-71-3 <sup>[3][4]</sup>	123053-48-5 <sup>[1][2][5][6][7]</sup>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub> <sup>[3][4]</sup>	C <sub>6</sub> H <sub>12</sub> CINO <sub>2</sub> <sup>[1][2][5][6][7]</sup>
Molecular Weight	129.16 g/mol <sup>[3][4]</sup>	165.62 g/mol <sup>[1][2][6][7]</sup>
SMILES	OC([C@@]1(C)NCCC1)=O <sup>[4]</sup>	C[C@@]1(CCN1)C(=O)O.Cl <sup>[2][6][7]</sup>
InChI	InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9) <sup>[3]</sup>	InChI=1S/C6H11NO2.CIH/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 <sup>[1][2]</sup>
InChIKey	LWHHAVWYGIBIEU-UHFFFAOYSA-N <sup>[3]</sup>	YWPABDPNGQMFUHF-FYZOBXCZSA-N <sup>[1][6]</sup>

## Physical Properties

The physical characteristics of **(R)-2-Methylpyrrolidine-2-carboxylic acid** hydrochloride make it suitable for a variety of laboratory applications.

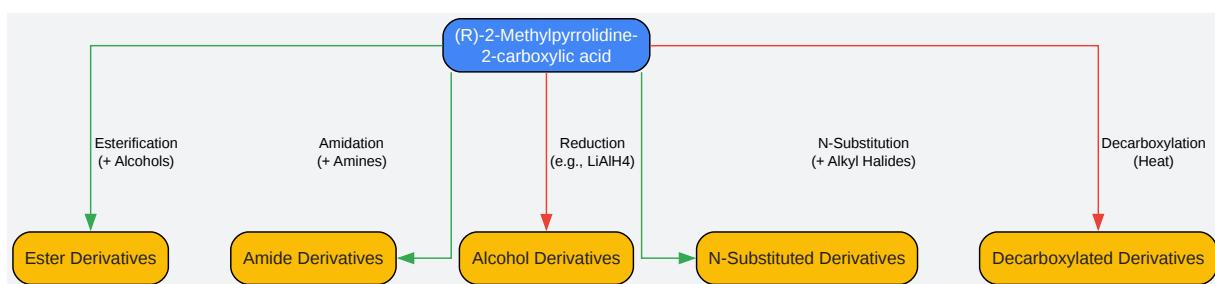
Property	Value
Appearance	White to off-white or beige crystalline solid or powder. <a href="#">[2]</a>
Melting Point	Approximately 340°C. <a href="#">[2]</a>
Solubility	Demonstrates high solubility in polar solvents, particularly water. <a href="#">[1]</a> The hydrochloride salt form significantly enhances its aqueous solubility. <a href="#">[1]</a> It is also soluble in common organic solvents. <a href="#">[2]</a>
Storage Conditions	Stable under inert atmosphere. <a href="#">[2]</a> Should be stored at room temperature, away from moisture. <a href="#">[2][8][9]</a> Some suppliers recommend storage at 2-8°C. <a href="#">[5][7]</a>
Purity	Typically available with a purity of ≥95% or ≥97%, as determined by HPLC. <a href="#">[2][4][7]</a>

## Chemical Properties and Reactivity

The compound's reactivity is primarily dictated by its carboxylic acid and secondary amine functional groups. It can participate in a range of chemical transformations.

- Stability: The compound is stable under an inert atmosphere.[\[2\]](#) Thermal analysis using TGA-DSC can be employed to understand its decomposition patterns at elevated temperatures.[\[1\]](#)
- Reactivity: As a bifunctional molecule, it can undergo various reactions:
  - Esterification: The carboxylic acid group can react with alcohols to form the corresponding esters, a common step for creating more complex derivatives.[\[2\]](#)
  - Amidation: Reaction with amines leads to the formation of amides, allowing for further functionalization.[\[2\]](#)
  - Reduction: The carboxylic acid can be reduced to an alcohol or amine using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or sodium borohydride (NaBH<sub>4</sub>).[\[1\]](#)

- Oxidation: The compound can be oxidized to yield oxo derivatives with oxidizing agents such as potassium permanganate.[1]
- N-Substitution: The secondary amine in the pyrrolidine ring can engage in substitution reactions with agents like alkyl halides or acyl chlorides.[1]
- Decarboxylation: Under specific conditions, the molecule may lose carbon dioxide to produce derivatives with different biological profiles.[2]



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Caption: General chemical reactivity pathways for **(R)-2-Methylpyrrolidine-2-carboxylic acid**.

## Experimental Protocols

### Asymmetric Synthesis from (S)-Proline

This protocol outlines a multi-step synthesis to produce the target compound, leveraging a chiral precursor to establish the desired stereochemistry.[10]

#### Step 1: Synthesis of Azetidinone Intermediate

- Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in 100 mL of acetonitrile.
- Add 30 g of magnesium sulfate to the suspension.
- Heat the mixture at 60°C for 24 hours, then stir at room temperature for an additional 2 days.
- Filter the mixture and wash the collected solid with ethyl acetate.

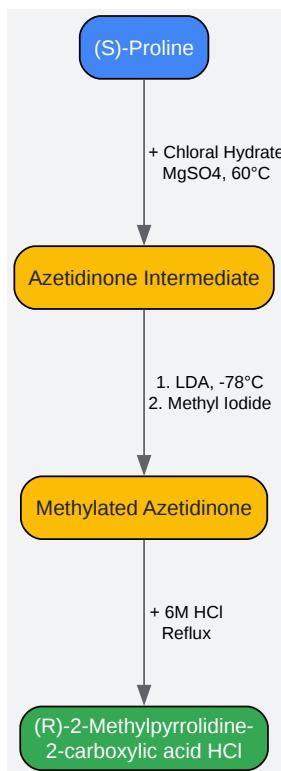
- Combine the organic phases and concentrate under reduced pressure.
- Dissolve the resulting residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate again.
- Recrystallize the crude product from ethanol to yield the pure azetidinone intermediate.[10]

#### Step 2: Methylation of the Azetidinone Intermediate

- Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in 30 mL of THF and cool to -78°C.
- Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.
- After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
- Allow the reaction to warm to -30°C over a 2-hour period.
- Quench the reaction with water, allow it to warm to room temperature, and extract the mixture with chloroform.[10]

#### Step 3: Hydrolysis to **(R)-2-Methylpyrrolidine-2-carboxylic acid** hydrochloride

- Add the methylated intermediate (430 mg, 1.66 mmol) to 5 mL of 6M HCl.
- Heat the mixture at reflux for 3 hours.
- Concentrate the solution under reduced pressure.
- Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[10]



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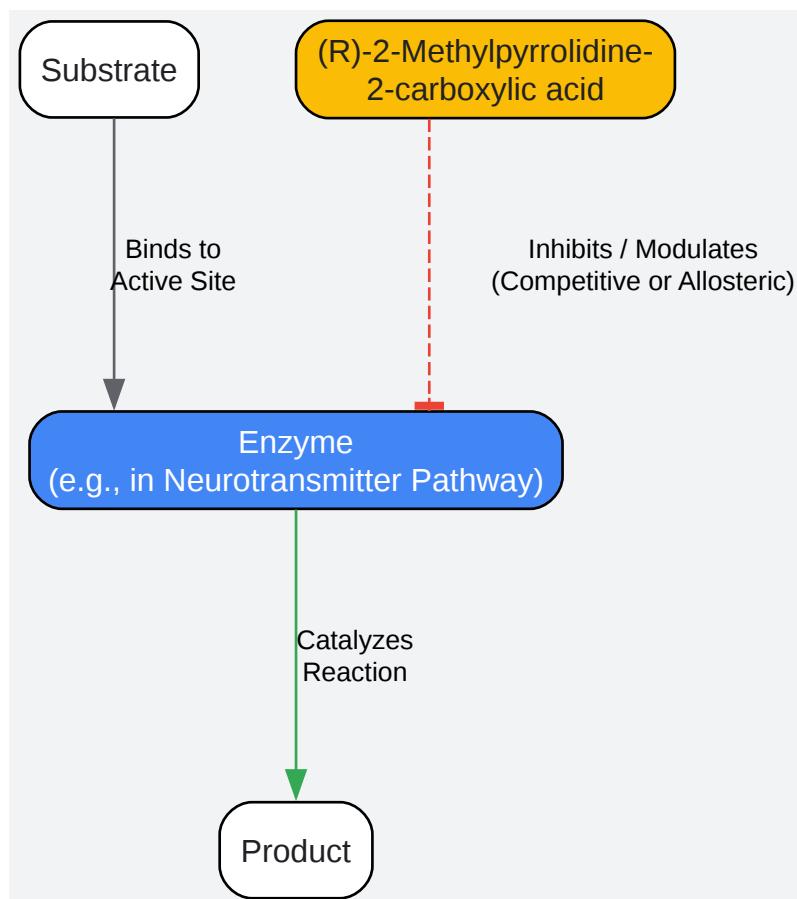
Caption: Workflow for the asymmetric synthesis of the target compound from (S)-proline.

## Biological Activity and Applications

The distinct structure and chirality of **(R)-2-Methylpyrrolidine-2-carboxylic acid** make it a valuable compound in pharmacological research and synthetic chemistry.

- Pharmaceutical Building Block: It serves as a key chiral building block for synthesizing pharmaceuticals.<sup>[1][2]</sup> Its primary area of investigation is in developing treatments for neurological disorders, where it may be incorporated into more complex active pharmaceutical ingredients.<sup>[1][2]</sup>
- Enzyme Modulation: The biological activity is linked to its potential to modulate enzymatic pathways.<sup>[1][2]</sup> Research suggests it may act as an inhibitor or modulator of enzymes involved in neurotransmitter regulation.<sup>[1][2]</sup> Its specific (R)-configuration is crucial for selective interactions with the chiral binding sites of biological targets like enzymes.<sup>[1][2]</sup>

- Asymmetric Synthesis: Beyond its direct biological applications, it is used as a chiral auxiliary or catalyst in asymmetric synthesis.[1][2] This allows for the production of other enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active.[1]
- Peptide Synthesis: Due to its structural similarity to proline, it can be used as a building block in the synthesis of unique peptides (peptidomimetics) that have specific biological roles or therapeutic effects.[1][2]



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Caption: Conceptual diagram of the compound's potential role as an enzyme modulator.

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## References

- 1. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]
- 2. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 123053-48-5|(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS#: 1508261-86-6 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
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